molecular formula C9H10ClFS B8067543 3-(2-Chloro-4-fluorophenyl)propane-1-thiol

3-(2-Chloro-4-fluorophenyl)propane-1-thiol

Cat. No.: B8067543
M. Wt: 204.69 g/mol
InChI Key: OWDDPBHHULMVBU-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-fluorophenyl)propane-1-thiol is an organic compound characterized by a sulfur atom bonded to a propane chain, which is further substituted with a 2-chloro-4-fluorophenyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-chloro-4-fluorobenzene as the starting material.

  • Thiolation Reaction: The benzene ring is first converted to a thiol group through a reaction with hydrogen sulfide (H₂S) under controlled conditions.

  • Alkylation: The thiol group is then alkylated using 1-bromopropane to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the thiolation and alkylation steps.

Types of Reactions:

  • Oxidation: The thiol group can be oxidized to form a disulfide bond.

  • Reduction: The compound can undergo reduction reactions, particularly in the presence of reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: The chlorine and fluorine atoms on the benzene ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide (H₂O₂) or iodine (I₂).

  • Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

  • Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄).

Major Products Formed:

  • Disulfides: Resulting from the oxidation of the thiol group.

  • Reduced Compounds: Formed through the reduction of the thiol group.

  • Substituted Derivatives: Resulting from electrophilic substitution on the benzene ring.

Scientific Research Applications

3-(2-Chloro-4-fluorophenyl)propane-1-thiol has various applications in scientific research:

  • Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

  • Medicine: Explored for its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways:

  • Molecular Targets: The thiol group can bind to metal ions, forming complexes that are biologically active.

  • Pathways Involved: The compound may interfere with enzymatic processes or cellular signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

  • 3-(2-Chloro-4-fluorophenyl)ethanethiol: Similar structure but with an ethane chain instead of propane.

  • 3-(2-Chloro-4-fluorophenyl)propanol: Similar structure but with a hydroxyl group instead of a thiol group.

Uniqueness: 3-(2-Chloro-4-fluorophenyl)propane-1-thiol is unique due to its combination of a thiol group and a fluorinated aromatic ring, which imparts distinct chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

3-(2-chloro-4-fluorophenyl)propane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFS/c10-9-6-8(11)4-3-7(9)2-1-5-12/h3-4,6,12H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDDPBHHULMVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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